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Compound of Interest

Compound Name: 4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No.: B1348072 Get Quote

An In-depth Technical Guide to 4-Ethyl-2-fluoro-
1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon with a biphenyl core

structure. This compound is of significant interest in the pharmaceutical industry, primarily as a

known impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug

(NSAID).[1][2] Its characterization is crucial for the quality control and stability studies of

Flurbiprofen-containing formulations. This guide provides a comprehensive overview of the

physical, chemical, and spectroscopic properties of 4-Ethyl-2-fluoro-1,1'-biphenyl, along with

relevant experimental protocols and safety information.

Chemical and Physical Properties
The fundamental properties of 4-Ethyl-2-fluoro-1,1'-biphenyl are summarized below. These

properties are essential for its handling, purification, and analytical identification.
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Property Value Source(s)

CAS Number 55258-76-9 [3]

Molecular Formula C₁₄H₁₃F [1][3][4]

Molecular Weight 200.25 g/mol [1][3]

IUPAC Name
4-ethyl-2-fluoro-1-

phenylbenzene
[3]

Synonyms
Flurbiprofen Impurity F, 2-

fluoro-4-ethylbiphenyl
[1][3]

InChI

InChI=1S/C14H13F/c1-2-11-8-

9-13(14(15)10-11)12-6-4-3-5-

7-12/h3-10H,2H2,1H3

[1][3]

InChIKey
GEBUSPQBSWYLBN-

UHFFFAOYSA-N
[1][3]

SMILES
CCC1=CC(=C(C=C1)C2=CC=

CC=C2)F
[1][3]

Physical Properties
Property Value Source(s)

Appearance

Colorless crystal or white

powder; Colorless to light

yellow Liquid

[1][5]

Melting Point ~70-73 °C [5]

Boiling Point
~276.8 ± 19.0 °C (Predicted);

~355-360 °C
[1][5]

Density 1.044 ± 0.06 g/cm³ (Predicted) [1]

Solubility

Slightly soluble in water;

Soluble in organic solvents

such as ethanol, acetone, and

toluene.

[5]
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Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-
Ethyl-2-fluoro-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific spectral data for 4-Ethyl-2-fluoro-1,1'-biphenyl is not widely

published in detail, related structures provide insight into expected chemical shifts and coupling

constants. For instance, in a similar fluorinated biphenyl derivative, the carbon-fluorine coupling

constants (¹J C-F, ²J C-F, ³J C-F) are characteristic and can be used for definitive assignment.

[6]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethyl-2-fluoro-1,1'-biphenyl would be characterized by absorption

bands corresponding to its functional groups. Key expected vibrations include:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aliphatic C-H stretching (ethyl group): ~2965-2850 cm⁻¹

Aromatic C=C stretching: ~1600, 1500, 1450 cm⁻¹

C-F stretching: ~1250-1100 cm⁻¹ (strong absorption)

C-H bending (out-of-plane): ~900-675 cm⁻¹, indicative of the substitution pattern on the

aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-
Ethyl-2-fluoro-1,1'-biphenyl, the molecular ion peak (M⁺) would be observed at m/z 200.

Fragmentation would likely involve the loss of the ethyl group (M-29) and potentially cleavage

of the biphenyl bond.
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Synthesis
4-Ethyl-2-fluoro-1,1'-biphenyl is typically synthesized via cross-coupling reactions. The

Suzuki-Miyaura reaction is a widely used and efficient method for forming the C-C bond

between the two phenyl rings.[7]

A general synthetic workflow would involve:

Starting Materials: An appropriately substituted arylboronic acid (e.g., phenylboronic acid)

and a fluorinated ethyl-substituted aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄], is commonly employed.

Base and Solvent: A base (e.g., potassium carbonate, sodium carbonate) and a suitable

solvent system (e.g., toluene, tetrahydrofuran, water) are required.

Reaction Conditions: The mixture is typically heated under an inert atmosphere to facilitate

the coupling reaction.

Purification: The final product is purified using techniques like column chromatography or

crystallization.[5]
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General Synthesis Workflow via Suzuki Coupling
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Caption: General workflow for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl.
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As an intermediate in organic synthesis, 4-Ethyl-2-fluoro-1,1'-biphenyl can participate in

several types of reactions:[5]

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further

substitution, with the positions directed by the existing ethyl and fluoro groups.

Nucleophilic Substitution: While the C-F bond is strong, nucleophilic substitution can occur

under specific conditions.

Oxidation/Reduction: The ethyl group and aromatic rings can be modified through oxidation

or reduction reactions.

Experimental Protocols
General Protocol for Suzuki Coupling Synthesis
This protocol is a generalized procedure based on common methodologies for biphenyl

synthesis.[8]

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst

(e.g., Pd(PPh₃)₄, 0.05 eq.).

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and

a base (e.g., K₂CO₃, 2.0 eq.).

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert

atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: After cooling to room temperature, add water and extract the product with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable eluent system (e.g., hexanes/ethyl acetate gradient).
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A standardized workflow is essential for reproducible characterization.

Workflow for Spectroscopic Characterization
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Caption: Standard workflow for the analytical characterization of the title compound.

Safety and Handling
Proper safety precautions are necessary when working with 4-Ethyl-2-fluoro-1,1'-biphenyl.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat to prevent skin and eye contact.[5]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust or vapors.[5]
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Storage: Store in a tightly sealed container in a dry, room-temperature environment.[9]

Disposal: Dispose of waste materials in accordance with local, regional, and national

regulations.[5]

Conclusion
4-Ethyl-2-fluoro-1,1'-biphenyl is a compound of significant analytical importance in the

pharmaceutical sciences. This guide has provided a detailed overview of its chemical

identifiers, physical properties, spectroscopic characteristics, and synthetic methodologies. The

structured data and experimental workflows serve as a valuable resource for researchers

involved in drug development, quality control, and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1348072#physical-and-chemical-properties-of-4-
ethyl-2-fluoro-1-1-biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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